Lead(IV) fluoride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lead(IV) fluoride is an inorganic compound with the chemical formula PbF₄. It is a yellow crystalline solid that is highly reactive and toxic. This compound is notable for its strong oxidizing properties and is used in various chemical processes and research applications.

准备方法

Synthetic Routes and Reaction Conditions: Lead(IV) fluoride can be synthesized through several methods. One common method involves the reaction of lead(II) fluoride with fluorine gas at high temperatures. The reaction is as follows:

PbF2+F2→PbF4

This reaction requires careful control of temperature and fluorine gas flow to ensure the complete conversion of lead(II) fluoride to this compound.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive fluorine gas and to maintain the necessary reaction conditions. Safety measures are crucial due to the toxic and corrosive nature of the reactants and products.

化学反应分析

Types of Reactions: Lead(IV) fluoride undergoes various chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent and can oxidize other substances.

Reduction: It can be reduced to lead(II) fluoride or elemental lead under certain conditions.

Substitution: It can participate in substitution reactions where fluoride ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation Reactions: this compound can oxidize organic compounds and metals. For example, it can oxidize hydrogen chloride to chlorine gas.

Reduction Reactions: Reducing agents such as hydrogen gas or metals like zinc can reduce this compound to lead(II) fluoride.

Substitution Reactions: Reactions with strong acids or bases can lead to the substitution of fluoride ions.

Major Products Formed:

Oxidation: Chlorine gas (from hydrogen chloride oxidation).

Reduction: Lead(II) fluoride or elemental lead.

Substitution: Various lead salts depending on the substituting anion.

科学研究应用

Chemical Properties and Structure

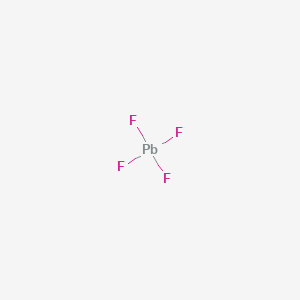

Lead(IV) fluoride is characterized by its tetrahedral coordination geometry, where lead exists in a +4 oxidation state surrounded by four fluorine atoms. Its molecular weight is approximately 283.2 g/mol, and it is classified under the CAS number 7783-59-7. The compound is a white, odorless solid that exhibits high reactivity and stability under certain conditions. Its structural properties make it suitable for various theoretical studies and applications in material science.

Theoretical and Computational Chemistry

This compound serves as a valuable reference material in theoretical and computational chemistry. Researchers utilize computational models to simulate its behavior, predict reactivity with other molecules, and understand bonding patterns within lead-fluorine compounds. The well-defined structure of PbF₄ allows for precise spectroscopic analysis, including Raman spectroscopy and X-ray diffraction, aiding in the identification of unknown compounds or verifying the purity of synthesized materials.

Table 1: Comparison of Lead Compounds

| Compound | Formula | Oxidation State | Stability | Key Features |

|---|---|---|---|---|

| Lead(II) fluoride | PbF₂ | +2 | More stable | Commonly used in various applications |

| Lead(IV) chloride | PbCl₄ | +4 | Less stable | Reacts similarly with fluorine |

| Lead(II) chloride | PbCl₂ | +2 | Stable | Widely used in organic synthesis |

| Lead(II) oxide | PbO | +2 | Stable | Precursor for various lead compounds |

Material Science Applications

In material science, this compound's unique properties make it a candidate for developing advanced materials. Its stability under specific conditions allows researchers to explore its use in creating novel compounds and materials with tailored characteristics. For instance, studies have investigated its hydrolysis reactions leading to the formation of hydrofluoric acid, which poses safety concerns but also presents opportunities for controlled chemical reactions in laboratory settings.

Safety Studies and Environmental Concerns

While this compound does not have biological functions or applications in biological systems, its toxicity due to lead content necessitates careful handling in laboratory environments. Research has highlighted the environmental hazards associated with lead exposure, emphasizing the need for stringent safety protocols when working with this compound. Studies have shown that exposure to lead can result in significant health risks, including neurotoxicity and cognitive deficits, particularly in children.

Case Study: Neurodevelopmental Risks

A recent case study examined the neurodevelopmental risks associated with combined exposures to dietary contaminants, including lead and fluoride. The study found that populations exceeded tolerable levels of exposure to these substances, raising concerns about their cumulative effects on cognitive abilities across different age groups . This underscores the importance of understanding the implications of this compound usage in research settings.

作用机制

The mechanism by which lead(IV) fluoride exerts its effects is primarily through its strong oxidizing properties. It can donate fluoride ions and oxidize other substances, leading to various chemical transformations. The molecular targets include organic molecules, metals, and other inorganic compounds. The pathways involved often include electron transfer processes that result in the oxidation of the target molecules.

相似化合物的比较

Lead(II) fluoride (PbF₂): Less reactive and used in different applications compared to lead(IV) fluoride.

Tin(IV) fluoride (SnF₄): Another strong oxidizing agent with similar properties but different reactivity and applications.

Silicon tetrafluoride (SiF₄): A volatile compound used in different industrial processes.

Uniqueness of this compound: this compound is unique due to its high oxidation state and strong oxidizing properties. It is more reactive than lead(II) fluoride and has specific applications that leverage its ability to oxidize other substances. Its toxicity and reactivity require careful handling and specialized equipment, distinguishing it from other fluorides.

属性

CAS 编号 |

7783-59-7 |

|---|---|

分子式 |

F4Pb-4 |

分子量 |

283 g/mol |

IUPAC 名称 |

tetrafluoroplumbane |

InChI |

InChI=1S/4FH.Pb/h4*1H;/p-4 |

InChI 键 |

KKUOLSVLJAIIPH-UHFFFAOYSA-J |

SMILES |

F[Pb](F)(F)F |

规范 SMILES |

[F-].[F-].[F-].[F-].[Pb] |

Key on ui other cas no. |

7783-59-7 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。